Cas no 957129-38-3 (5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid)

5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic carboxylic acid derivative with a pyrazole core, notable for its utility as a versatile intermediate in organic synthesis and pharmaceutical research. The compound's structural features, including the ethyl and methyl substituents, enhance its reactivity and selectivity in functionalization reactions. Its carboxylic acid group allows for further derivatization, making it valuable for constructing more complex molecules, such as active pharmaceutical ingredients (APIs) or agrochemicals. The pyrazole scaffold is known for its stability and bioactivity, contributing to applications in medicinal chemistry. This compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes.
5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid structure
957129-38-3 structure
Product Name:5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
CAS No:957129-38-3
MF:C7H10N2O2
MW:154.166501522064
MDL:MFCD06735403
CID:1001637
PubChem ID:3159638
Update Time:2025-06-25

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • 5-ethyl-4-methyl-1H-Pyrazole-3-carboxylic acid
    • 5-Ethyl-4-methyl-1H-pyrazole-3-carboxylic acid (ACI)
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid
    • 5-Ethyl-4-methyl-2H-pyrazole-3-carboxylic acid
    • CS-0146432
    • CHEMBL415261
    • 957129-38-3
    • HY-W095200
    • DTXSID901245494
    • DA-18434
    • SCHEMBL2589542
    • GPR109 receptor agonist-2
    • 1094347-64-4
    • AKOS000303204
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
    • 1H-Pyrazole-3-carboxylic acid, 5-ethyl-4-methyl-
    • DA-37382
    • HMS1699B09
    • 3-Ethyl-4-methyl-1H-pyrazole-5-carboxylicacid
    • EN300-1251057
    • MFCD06735403
    • BDBM50220852
    • FS-2498
    • MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • AKOS013152076
    • E81879
    • 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid(SALTDATA: FREE)
    • 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
    • MDL: MFCD06735403
    • Inchi: 1S/C7H10N2O2/c1-3-5-4(2)6(7(10)11)9-8-5/h3H2,1-2H3,(H,8,9)(H,10,11)
    • InChI Key: MFNJGDMJKJLUGC-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C)=C(CC)NN=1)O

Computed Properties

  • Exact Mass: 154.074227566g/mol
  • Monoisotopic Mass: 154.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 161
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 66Ų

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Security Information

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Pricemore >>

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5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ;  2 h, -5 - 0 °C; 0 °C → -15 °C
1.2 Reagents: Acetic acid ,  Hydrazine Solvents: Water ;  2 h, < 0 °C; 1 h, 0 - 15 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  2 h, 20 °C; 16 h, 40 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  0.5 h, 45 °C
1.5 Solvents: Water ;  1 h, 45 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ;  1 h, pH 7.5 - 8, rt
1.7 Reagents: Hydrochloric acid Solvents: Water ;  1 h, pH 2 - 2.5, 40 - 45 °C
Reference
Process for the preparation of substituted pyrazole derivatives
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ;  80 °C
Reference
Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Reference
Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds
Wang, Lei; Huang, Jiayao; Gong, Xiaojie; Wang, Jian, Chemistry - A European Journal, 2013, 19(23), 7555-7560

Production Method 4

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a
Skinner, Philip J.; Cherrier, Martin C.; Webb, Peter J.; Shin, Young-Jun; Gharbaoui, Tawfik; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(20), 5620-5623

Production Method 5

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ,  Water ;  16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4 - 5
Reference
Preparation of N-aryl-1H-pyrazole-3-carboxamide derivatives as TAAR1 receptor agonist and its applications
, China, , ,

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Raw materials

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Preparation Products

5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
Order Number:A1095628
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:16
Price ($):218.0/834.0
Email:sales@amadischem.com

Additional information on 5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid

5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 957129-38-3, known as 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the class of pyrazole derivatives, which are widely studied due to their diverse biological activities and potential applications in drug design. In this article, we will delve into the structural properties, synthesis methods, biological activities, and recent advancements related to 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid.

5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is a heterocyclic compound characterized by a pyrazole ring system. The pyrazole ring consists of two nitrogen atoms and three carbon atoms in a five-membered ring structure. The substituents on the pyrazole ring include an ethyl group at position 5, a methyl group at position 4, and a carboxylic acid group at position 3. This unique combination of functional groups imparts the molecule with interesting chemical and biological properties.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery. The carboxylic acid group in 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is particularly significant as it can participate in hydrogen bonding, a key interaction in many biological systems. This property makes the compound a promising candidate for developing bioactive molecules with potential applications in treating various diseases.

The synthesis of 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid involves multi-step reactions that require precise control over reaction conditions. One common approach involves the condensation of an aldehyde with an amine to form an imine intermediate, followed by cyclization to form the pyrazole ring. Subsequent functionalization steps introduce the ethyl and methyl substituents as well as the carboxylic acid group. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of this compound.

In terms of biological activity, 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid has shown potential as an anti-inflammatory agent. Studies conducted in vitro have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL6. These findings suggest that the compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

Beyond its pharmacological applications, pyrazole derivatives like 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid are also being explored for their role in materials science. For instance, they can serve as building blocks for constructing advanced materials with specific electronic or mechanical properties. Recent research has focused on incorporating these compounds into polymer matrices to enhance their thermal stability and mechanical strength.

One of the most exciting developments involving 5-Ethyl-4-Methyl-1H-Pyrazole-3-Carboxylic Acid is its use as an intermediate in the synthesis of more complex molecules with enhanced bioactivity. By modifying the substituents on the pyrazole ring or incorporating additional functional groups, chemists can tailor the molecule's properties to suit specific therapeutic needs.

In conclusion, 5-Ethyl-4-Methyl

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(CAS:957129-38-3)5-ethyl-4-methyl-1H-pyrazole-3-carboxylic acid
A1095628
Purity:99%/99%
Quantity:1g/5g
Price ($):218.0/834.0
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